An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Core Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry. This bicyclic compound, featuring a fused imidazole and pyrazine ring system, serves as a core structure in the development of novel therapeutic agents. Its derivatives have demonstrated notable biological activities, including the inhibition of Gαq proteins, anti-leishmanial effects, and potential applications in managing neuropathic pain. This technical guide provides a comprehensive overview of the fundamental properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, including its physicochemical characteristics, synthesis methodologies, and key biological activities. Detailed experimental protocols for relevant assays are provided, alongside visualizations of associated signaling pathways to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.
Core Physicochemical Properties
The fundamental properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 123.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | 322.8 ± 35.0 °C (Predicted) | N/A |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 7.91 ± 0.20 (Predicted) | N/A |
| Solubility | Soluble in polar solvents | N/A |
| CAS Number | 91476-80-1 | --INVALID-LINK-- |
Synthesis Methodology
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can be achieved through various synthetic routes. A general and common approach involves the catalytic hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine.
Experimental Protocol: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
This protocol describes a general procedure for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Materials:
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Imidazo[1,2-a]pyrazine
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2-Methoxyethanol
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Platinum (IV) oxide (PtO₂)
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Diatomaceous earth (Celite®)
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Toluene
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Dichloromethane (DCM)
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Methanol (MeOH)
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7N Ammonia in Methanol
Procedure:
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Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL) in a suitable reaction vessel.
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Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.
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Transfer the mixture to a high-pressure autoclave.
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Pressurize the autoclave with hydrogen gas to 4 bar.
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Stir the reaction mixture vigorously at room temperature overnight.
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Upon completion of the reaction (monitored by an appropriate method such as TLC or LC-MS), vent the hydrogen gas and purge the autoclave with nitrogen.
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Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Co-evaporate the residue with toluene to remove any remaining 2-methoxyethanol.
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Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/7N ammonia in methanol (e.g., 95:5, v/v).
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Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Spectroscopic Data
Detailed experimental spectroscopic data for the parent 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is not extensively available in the public domain. However, based on the analysis of structurally similar compounds, the following are the expected spectral characteristics. Researchers should perform their own spectral analysis for confirmation.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the saturated pyrazine ring and the imidazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of both the imidazole and the saturated pyrazine rings. |
| IR | Absorption bands corresponding to C-H, C=N, and C-N stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Derivatives of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine have shown significant promise as modulators of key biological pathways, particularly the Gαq protein signaling cascade.
Inhibition of Gαq Protein Signaling
The Gαq protein is a crucial component of a major signal transduction pathway initiated by G protein-coupled receptors (GPCRs).[1][2] Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[1]
Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been identified as inhibitors of Gαq protein signaling.[2] This inhibitory action makes them valuable tools for studying Gαq-mediated processes and as potential therapeutic agents for diseases driven by aberrant Gαq signaling.
Potential Role in Neuropathic Pain
Emerging evidence suggests a link between Gαq signaling and the development of neuropathic pain.[3] The sensitization of nociceptive pathways, a hallmark of neuropathic pain, can be modulated by Gαq-coupled receptors. Therefore, inhibitors of Gαq, such as derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, represent a potential therapeutic strategy for the management of this debilitating condition.
Anti-Leishmanial Activity
Compounds containing the imidazo[1,2-a]pyrazine scaffold have been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. These compounds have shown inhibitory effects on the growth of the parasite, suggesting their potential as a starting point for the development of new anti-leishmanial drugs.
Experimental Protocols for Biological Assays
Gαq Activity Assay: IP-One HTRF Assay
The IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay for the detection of myo-inositol 1-phosphate (IP1), a stable downstream metabolite of IP3. This assay is widely used to quantify the activation of Gq-coupled receptors.
Principle: The assay is based on a competitive format where native IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a specific anti-IP1 antibody labeled with a Europium cryptate (donor). The HTRF signal is inversely proportional to the concentration of cellular IP1.
Materials:
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IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and IP1 standards)
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Cells expressing the Gq-coupled receptor of interest
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Cell culture medium and supplements
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Stimulation buffer (containing LiCl to inhibit IP1 degradation)
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Test compounds (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives)
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384-well white microplates
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HTRF-compatible plate reader
Procedure:
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Cell Seeding: Seed cells at an appropriate density in a 384-well plate and incubate overnight to allow for cell attachment.
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Compound Addition: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Include appropriate controls (e.g., vehicle, known agonist, known antagonist).
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Cell Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for Gq activation and IP1 accumulation.
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Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to all wells.
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Incubation: Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
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Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
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Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve. Plot the results to determine the potency (e.g., IC₅₀) of the test compounds.
In Vitro Anti-Leishmanial Activity Assay (Amastigote Stage)
This protocol outlines a general method for assessing the in vitro activity of compounds against the intracellular amastigote stage of Leishmania donovani.
Materials:
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Leishmania donovani promastigotes
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Host cells (e.g., THP-1 monocytes or primary macrophages)
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Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS)
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Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
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Test compounds
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Reference drug (e.g., Amphotericin B)
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96-well microplates
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Giemsa stain
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Microscope
Procedure:
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Host Cell Differentiation (for THP-1): Seed THP-1 cells in a 96-well plate and treat with PMA to induce differentiation into adherent macrophages. Incubate for 48-72 hours.
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Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a specific parasite-to-cell ratio (e.g., 10:1). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
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Compound Treatment: Wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds and the reference drug.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
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Fixation and Staining: Fix the cells with methanol and stain with Giemsa.
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Microscopic Evaluation: Determine the number of amastigotes per 100 host cells for each compound concentration using a light microscope.
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Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine represents a valuable scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as inhibitors of the Gαq signaling pathway, with implications for a range of therapeutic areas including neuropathic pain and infectious diseases like leishmaniasis. This technical guide provides a foundational understanding of the core properties of this compound, its synthesis, and methods for evaluating its biological activity. Further research into the synthesis of novel derivatives, detailed structure-activity relationship studies, and in vivo efficacy and safety profiling will be crucial for translating the therapeutic promise of this chemical class into clinical applications. The detailed protocols and pathway visualizations provided herein are intended to serve as a practical resource for researchers dedicated to advancing this exciting area of medicinal chemistry.
